

PD153035 Hydrochloride: An In-Depth Technical Guide to its EGFR Binding Affinity

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Compound of Interest		
Compound Name:	PD153035 Hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of **PD153035 Hydrochloride** for the Epidermal Growth Factor Receptor (EGFR). It includes quantitative data, detailed experimental protocols, and visualizations of the core biological pathways and experimental workflows.

Quantitative Binding Affinity Data

PD153035 Hydrochloride is a potent and highly specific inhibitor of the EGFR tyrosine kinase. [1][2] Its high affinity is demonstrated by low picomolar inhibition constants (Ki) and IC50 values. The following table summarizes the key quantitative data for the binding affinity of PD153035 to EGFR.

Parameter	Value (pM)	Assay Type	Reference
Ki	5.2	Cell-free	[1]
Ki	6	Cell-free	[3][4]
IC50	25	Cell-free	[3][4][5]
IC50	29	Cell-free	[6]



Note: The Ki value represents the inhibition constant, a measure of the inhibitor's binding affinity. The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Mechanism of Action

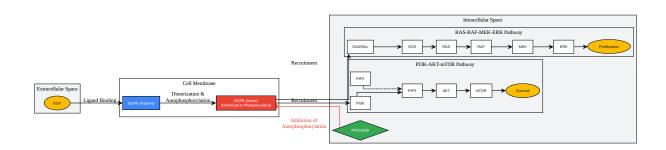
PD153035 acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[6][7] By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[1][2][8] This inhibition is highly selective for EGFR, with minimal effects on other tyrosine kinases such as PDGFR, FGFR, and Src at similar concentrations.[4][8]

EGFR Signaling Pathway and Inhibition by PD153035

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[9][10] Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[11][12] Aberrant activation of the EGFR signaling pathway is a common feature in many types of cancer.

PD153035 inhibits the initial step of this cascade by preventing EGFR autophosphorylation. This blockade effectively shuts down the downstream signaling pathways that drive tumorigenesis.





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Caption: EGFR Signaling Pathway and the inhibitory action of PD153035.

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the EGFR binding affinity and inhibitory activity of PD153035.

Biochemical EGFR Kinase Assay (In Vitro)

This assay directly measures the ability of PD153035 to inhibit the enzymatic activity of purified EGFR kinase.

Materials:

Recombinant human EGFR kinase domain

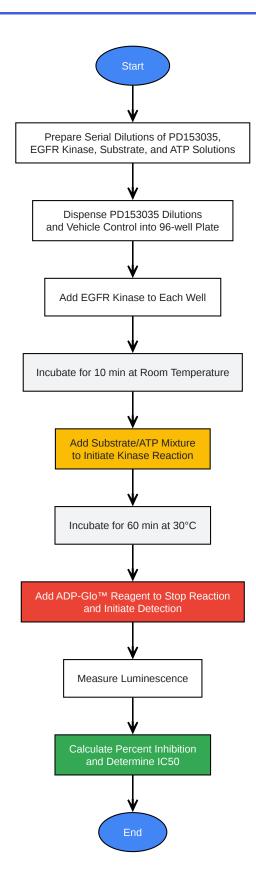


- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- PD153035 Hydrochloride
- ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
- 96-well white plates

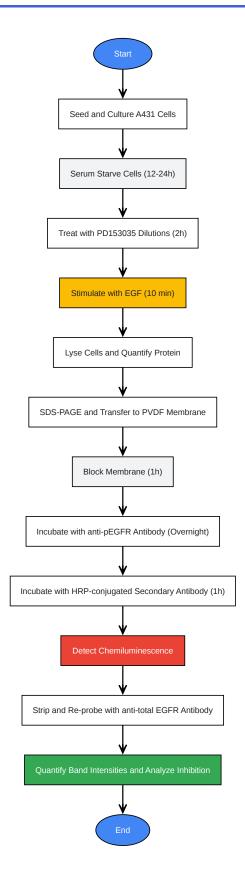
Procedure:

- Prepare Serial Dilutions: Prepare serial dilutions of PD153035 Hydrochloride in kinase buffer.
- Inhibitor and Enzyme Incubation: Add 5 μL of the diluted PD153035 or vehicle control (DMSO) to the wells of a 96-well plate. Add 5 μL of a solution containing the EGFR kinase to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate Kinase Reaction: Initiate the kinase reaction by adding 10 μL of a solution containing the peptide substrate and ATP.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Stop Reaction and Detect ADP: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay reagents according to the manufacturer's instructions.
- Measure Luminescence: Measure luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of PD153035 and determine the IC50 value by fitting the data to a dose-response curve.









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